2'-deoxy-2'-fluoro-2'-C-methyladenosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN5O3 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C11H14FN5O3/c1-11(12)7(19)5(2-18)20-10(11)17-4-16-6-8(13)14-3-15-9(6)17/h3-5,7,10,18-19H,2H2,1H3,(H2,13,14,15)/t5-,7-,10-,11-/m1/s1 |
InChI Key |
FHAQINGPLIOVHX-YRKGHMEHSA-N |
SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)F |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)F |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs
Strategies for Nucleoside Core Synthesis
The synthesis of the 2'-deoxy-2'-fluoro-2'-C-methyladenosine core is a complex process that requires precise control over stereochemistry and the strategic attachment of the nucleobase. Various methodologies have been developed to achieve this, each with its own advantages and challenges.
Formation of the Sugar Moiety and Attachment of the Adenine (B156593) Base
A common strategy for the synthesis of fluoro-containing nucleosides involves the N-glycosylation of a pre-synthesized fluoro-containing sugar with a nucleobase. mdpi.com This convergent approach is favored as direct fluorination of a pre-formed nucleoside can result in low yields. mdpi.com The synthesis of the 2'-deoxy-2'-β-fluoro ribofuranose and its subsequent coupling with adenine or a derivative is a key process. mdpi.com For instance, the coupling of silylated 2-fluoroadenine (B1664080) with a thiosugar derivative, phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside, has been shown to produce the corresponding 2-fluoro-2'-deoxyadenosine derivative in a good yield, albeit as a mixture of anomers. researchgate.net
Stereoselective Synthetic Methodologies
Achieving the correct stereochemistry at the 2'-position is a critical aspect of the synthesis. Diastereocontrolled electrophilic fluorination of 2-deoxy-d-ribonolactone has been explored as a method to produce precursors for 2'-deoxy-2'-fluoronucleosides. nih.gov By using sterically bulky silyl (B83357) protecting groups at the 3 and 5 positions of the ribonolactone, controlled fluorination of the lithium enolate with N-fluorodibenezenesulfonamide can yield the desired 2-deoxy-2-fluoro-arabino-lactone with high diastereoselectivity. nih.gov Further modifications can then lead to the desired ribo-configuration. nih.gov
Indium-Mediated Alkynylation and 1,3-Dipolar Cyclization Approaches for Related C-Nucleosides
While not directly applied to the synthesis of this compound itself, related C-nucleosides, where the nucleobase is attached via a C-C bond, can be synthesized using innovative techniques. Indium-mediated alkynylation of formylglucose derivatives provides a pathway to various C-glycosides. researchgate.net This method allows for the formation of a carbon-carbon bond at the anomeric position, a key step in C-nucleoside synthesis. researchgate.net
Another powerful technique is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) forms a five-membered ring. wikipedia.org In nucleoside chemistry, this has been widely used to create triazole-containing C-nucleosides. nih.govrdd.edu.iq For example, an ethynyl-functionalized deoxyribose derivative can be coupled with various aromatic compounds via a Sonogashira cross-coupling reaction to generate a range of C-nucleosides. nih.gov
Chemical Modifications and Analog Development
Building upon the core structure of this compound, medicinal chemists have explored various modifications to the purine (B94841) base and the sugar moiety to develop novel analogs.
Synthesis of 7-Deazapurine Nucleoside Analogs
A significant modification involves the replacement of the nitrogen at the 7-position of the purine ring with a carbon atom, leading to 7-deazapurine analogs. The synthesis of these analogs can be challenging, sometimes requiring lengthy procedures or resulting in poor yields and difficult separation of isomers. nih.gov One approach involves the Mitsunobu reaction between a protected 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar and a 7-deazapurine base. nih.gov Subsequent functionalization at the 7-position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, using 7-iodo-7-deazapurine nucleosides as key intermediates. nih.govresearchgate.net
| Analog Type | Synthetic Strategy | Key Intermediates | Key Reactions |
|---|---|---|---|
| 7-Deazapurine Nucleosides | Coupling of a modified sugar with a 7-deazapurine base. | Protected 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar, 7-Iodo-7-deazapurine nucleosides. | Mitsunobu reaction, Sonogashira cross-coupling, Suzuki-Miyaura cross-coupling. |
Design and Synthesis of 4'-Thionucleoside Analogs
Another area of analog development is the synthesis of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom. nih.govresearchgate.net The synthesis of these analogs often involves the construction of a thiofuranose ring prior to the attachment of the nucleobase. mdpi.com A common intermediate, a 1,4-anhydro-4-thioarabitol derivative, can be utilized for the synthesis of various 2'-modified 2'-deoxy-4'-thionucleosides. researchgate.net N-glycosylation of cyclic glycosyl donors with a purine nucleobase is a method used to form novel 2-chloroadenine (B193299) 4'-thionucleoside analogs. mdpi.com
| Analog Type | Synthetic Strategy | Key Intermediates | Key Reactions |
|---|---|---|---|
| 4'-Thionucleosides | Construction of a thiofuranose ring followed by nucleobase attachment. | 1,4-anhydro-4-thioarabitol derivatives, Cyclic glycosyl donors. | N-glycosylation. |
Exploration of Other Purine Nucleoside Derivatives
In the quest for more potent antiviral agents, research has extended beyond this compound to include a variety of other purine nucleoside derivatives. A significant focus has been on modifications of the purine base itself, particularly the synthesis of 7-deazapurine analogs. nih.govnih.gov
Researchers have synthesized a series of novel α- and β-D-2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside analogs. nih.gov The synthesis of these compounds involves constructing the modified nucleoside from key precursors. One notable analog, 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine, was synthesized as part of a search for improved therapeutic agents against the Hepatitis C virus (HCV). nih.gov While the triphosphate form of this compound was an efficient inhibitor of the HCV NS5b polymerase, the nucleoside itself did not show activity in cell-based replicon assays, suggesting a challenge in its intracellular conversion to the active triphosphate form. nih.gov
Another study detailed the synthesis of a series of purine nucleosides with the 2'-deoxy-2'-fluoro-2'-C-methylribofuranosyl moiety. nih.gov The investigation revealed that antiviral activity against HCV RNA was primarily observed in analogs that possessed a 2-amino group on the purine base. nih.gov This highlights the critical role of the purine substitution pattern in determining the biological activity of these nucleoside derivatives.
Further exploration has included the synthesis of (2′S)-2′-deoxy-2′-C-methyladenosine and (2′S)-2′-deoxy-2′-C-methylinosine from a 6-O-(2,6-dichlorophenyl)inosine starting material. researchgate.net The synthetic pathway involved a Wittig reaction to introduce the methyl group at the 2'-position, followed by stereoselective oxidation and regioselective reduction. researchgate.net
The table below summarizes key findings from the exploration of related purine nucleoside derivatives.
| Derivative Class | Specific Example | Key Synthetic Feature | Reported Finding | Source |
|---|---|---|---|---|
| 7-Deazapurine Analogs | 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine | Synthesis of the 7-deaza-7-ethynylpurine base followed by coupling to the sugar moiety. | The triphosphate form is a potent HCV NS5b polymerase inhibitor, but the parent nucleoside lacks cell-based activity. | nih.gov |
| 7-Deazapurine Analogs | α- and β-d-2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides | Synthesis and evaluation of thirty novel analogs. | Several analogs exhibited modest anti-HCV activity; an α-form of a 7-carbomethoxyvinyl substituted nucleoside showed good anti-HIV-1 activity. | nih.gov |
| 2-Substituted Purine Analogs | 2-Amino-purine-2'-deoxy-2'-fluoro-2'-C-methylribofuranosides | Standard glycosylation procedures with a 2-aminopurine (B61359) base. | The presence of a 2-amino group on the purine base was found to be important for reducing HCV RNA levels. | nih.gov |
| (2'S)-2'-Deoxy-2'-C-methylpurine Analogs | (2′S)-2′-deoxy-2′-C-methyladenosine | Wittig reaction to introduce the 2'-C-methyl group. | Successful stereoselective synthesis of the (2'S) isomer. | researchgate.net |
Prodrug Synthesis Approaches for this compound Derivatives
A primary challenge with nucleoside analogs like this compound is their reliance on intracellular phosphorylation to become active triphosphate forms. nih.gov The initial phosphorylation step is often inefficient and rate-limiting. nih.gov To overcome this barrier, various prodrug strategies have been developed to deliver the nucleoside monophosphate directly into the target cells. acs.org
The most prominent and successful of these is the phosphoramidate (B1195095), or "ProTide," approach. nih.govresearchgate.net This strategy involves masking the phosphate (B84403) group of the nucleoside monophosphate with an aryl group and an amino acid ester. nih.gov This modification increases the lipophilicity of the molecule, facilitating its passage across cell membranes. nih.govacs.org Once inside the cell, the prodrug is metabolized by cellular enzymes to release the nucleoside monophosphate, which can then be more readily converted to the active triphosphate. nih.gov
The general synthesis of a phosphoramidate prodrug involves the reaction of the parent nucleoside with a phosphorochloridate reagent, which is itself prepared from phosphorus oxychloride, an aryl group (like phenol), and an amino acid ester. The stereochemistry at the phosphorus center can significantly influence the biological activity and metabolic stability of the resulting prodrug. nih.gov
For nucleoside analogs that lack activity in their initial form, the ProTide strategy can be transformative. For instance, while 7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine was inactive in cell-based assays, the synthesis of its phosphoramidate prodrugs was undertaken to overcome this lack of activity. nih.gov Similarly, phosphoramidate prodrugs of 2'-C-methylcytidine demonstrated a 10- to 200-fold greater potency than the parent nucleoside in cell-based HCV replicon assays due to higher intracellular levels of the corresponding triphosphate. nih.govfigshare.com The success of this approach is exemplified by Sofosbuvir, a phosphoramidate prodrug of a related 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog. nih.govsemanticscholar.org
Other prodrug strategies for nucleoside phosphonates have also been explored, including the use of bis(pivaloyloxymethyl) (POM) or bis(isopropoxycarbonyloxymethyl) (POC) moieties to mask the phosphonate (B1237965) group. acs.orgresearchgate.netnih.gov These prodrugs are designed to be cleaved by intracellular esterases to release the active phosphonate. nih.gov
The table below outlines common prodrug moieties used in nucleoside chemistry.
| Prodrug Approach | Moieties | Purpose | Source |
|---|---|---|---|
| Phosphoramidate (ProTide) | Aryl group (e.g., Phenyl) and an amino acid ester (e.g., L-Alanine isopropyl ester) | Increases lipophilicity for enhanced cell penetration and bypasses the initial phosphorylation step. | nih.govresearchgate.netnih.gov |
| Carbonyloxymethyl Esters | Bis(pivaloyloxymethyl) (POM) | Masks the charge of the phosphate/phosphonate group to improve membrane permeability. Cleaved by intracellular esterases. | acs.orgnih.gov |
| Carbonyloxymethyl Esters | Bis(isopropoxycarbonyloxymethyl) (POC) | Similar to POM, masks the charge of the phosphate/phosphonate to aid cellular uptake. | acs.orgnih.gov |
| S-acylthioethyl (SATE) Esters | Two S-acylthioethyl groups | A "double-prodrug" approach where two enzymatic steps are required for activation, aiming for controlled release. | researchgate.net |
Intracellular Metabolism and Phosphorylation Dynamics of 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs
Enzymatic Phosphorylation to Active Triphosphate Species
For nucleoside analogs to exert their inhibitory effects on viral polymerases, they must first be transported into the cell and subsequently converted by host cell kinases into their 5'-triphosphate form. wikipedia.org This sequential phosphorylation is a fundamental requirement for the activation of many antiviral and anticancer nucleoside drugs. acs.orgumich.edu The process involves the stepwise addition of three phosphate (B84403) groups to the 5'-hydroxyl position of the nucleoside's sugar moiety.
The resulting 5'-triphosphate is the active molecular species that mimics natural deoxynucleoside triphosphates (dNTPs) and can be recognized by viral polymerases. For instance, the triphosphate forms of related 2'-C-methyl-modified nucleosides, such as 2'-C-methyladenosine triphosphate and 2'-C-methylcytidine triphosphate, are known to be potent inhibitors of the hepatitis C virus (HCV) NS5B RNA polymerase. wikipedia.org The accumulation of the mono-, di-, and triphosphate metabolites of adenosine (B11128) analogs has been observed in various cell lines, with the triphosphate form being the ultimate active agent. amanote.com
Kinase-Mediated Activation Pathways
The conversion of 2'-deoxy-2'-fluoro-2'-C-methyladenosine to its active triphosphate metabolite is mediated by a series of host cell kinases. This enzymatic pathway typically occurs in three distinct steps, each catalyzed by a different class of kinase. The efficiency of this cascade is a key determinant of the concentration of the active triphosphate that can accumulate within the cell, thereby influencing the compound's potency.
The initial phosphorylation, converting the parent nucleoside to its 5'-monophosphate, is often the rate-limiting step in the activation pathway. nih.gov This crucial first step is catalyzed by a deoxynucleoside kinase. For many deoxyadenosine (B7792050) and deoxycytidine analogs, the primary enzyme responsible for this conversion is deoxycytidine kinase (dCK). acs.orgnih.gov dCK is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating natural deoxynucleosides such as 2'-deoxycytidine, 2'-deoxyadenosine (B1664071), and 2'-deoxyguanosine. nih.gov Its broad substrate specificity allows it to phosphorylate a wide range of clinically important nucleoside analogs. researchgate.net Given that dCK is known to phosphorylate the natural substrate deoxyadenosine, it is the principal candidate for catalyzing the initial phosphorylation of this compound. nih.govwikipedia.org
Following the initial phosphorylation, the newly formed nucleoside monophosphate must be further phosphorylated to a diphosphate (B83284). The user-specified outline mentions UMP-CMP kinase (YMPK) for this step. However, YMPK is a pyrimidine (B1678525) nucleoside monophosphate kinase, meaning it specifically catalyzes the phosphorylation of UMP, CMP, and their analogs. mdpi.comnih.gov For an adenosine (purine) analog, the relevant enzyme for this second phosphorylation step is adenylate kinase (AK). nih.gov Adenylate kinases are critical enzymes for cellular energy homeostasis, catalyzing the reversible reaction AMP + ATP ⇌ 2 ADP. Human cells contain several isozymes of adenylate kinase that are responsible for phosphorylating adenosine monophosphate and its analogs to the corresponding diphosphate form. nih.gov
The final step in the activation cascade is the conversion of the nucleoside diphosphate to the active 5'-triphosphate. This reaction is generally catalyzed by nucleoside diphosphate kinases (NDPKs). These enzymes exhibit broad substrate specificity, meaning they can phosphorylate a wide variety of natural and analog nucleoside diphosphates. wikipedia.org NDPKs transfer the terminal phosphate group from a phosphate donor, typically ATP, to the diphosphate metabolite, yielding the final active triphosphate species ready to compete for incorporation by viral polymerases. wikipedia.org
Table 1: Summary of Proposed Kinase-Mediated Activation Pathway
| Phosphorylation Step | Metabolite Formed | Catalyzing Enzyme Class | Specific Enzyme Example |
|---|---|---|---|
| First Phosphorylation | Monophosphate | Deoxynucleoside Kinase | Deoxycytidine Kinase (dCK) |
| Second Phosphorylation | Diphosphate | Nucleoside Monophosphate Kinase | Adenylate Kinase (AK) |
| Third Phosphorylation | Triphosphate | Nucleoside Diphosphate Kinase | Nucleoside Diphosphate Kinase (NDPK) |
Characterization of Metabolic Conversion Pathways and Intermediate Metabolites
The primary metabolic pathway for this compound is the sequential phosphorylation to its mono-, di-, and triphosphate forms. amanote.com These phosphorylated species are the key intracellular metabolites responsible for its biological activity.
Influence of Endogenous Nucleosides on Analog Anabolism
The efficiency of the metabolic activation of this compound can be significantly influenced by the cell's natural pools of endogenous nucleosides and nucleotides. The cellular kinases responsible for the phosphorylation cascade must process the analog in competition with their natural substrates.
For instance, high intracellular concentrations of the natural nucleoside 2'-deoxyadenosine could lead to substrate competition for the active site of deoxycytidine kinase (dCK), potentially reducing the rate of the initial, rate-limiting phosphorylation of the adenosine analog. Furthermore, the cellular concentrations of phosphate donors, primarily ATP, and the levels of feedback inhibitors can modulate the activity of the kinases involved in the anabolic pathway. researchgate.net The ratio of the analog's active triphosphate form to its corresponding natural counterpart (dATP) within the cell is a critical factor determining the extent of its incorporation into viral nucleic acids and its ultimate inhibitory effect. amanote.com
Deamination Pathways of Related Nucleoside Analogs (e.g., PSI-6130 to RO2433-TP)
The metabolic activation of certain nucleoside analogs can involve pathways beyond direct phosphorylation. A notable example is the deamination of the cytidine (B196190) analog β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) to its corresponding uridine (B1682114) congener, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine (RO2433, also known as PSI-6206). This conversion represents a significant branch in the intracellular metabolism of PSI-6130, leading to the formation of a second active antiviral species, RO2433-5'-triphosphate (RO2433-TP). nih.govnih.gov
Initial studies in primary human hepatocytes revealed that upon administration of PSI-6130, not only was the expected PSI-6130-5'-triphosphate (PSI-6130-TP) formed, but also significant levels of RO2433-TP were detected. nih.gov This observation prompted investigations into the specific deamination pathways responsible for this conversion.
Research has demonstrated that the deamination can occur at both the nucleoside and the monophosphate level, catalyzed by different cellular enzymes. nih.gov
Deamination at the Nucleoside Level: Cytidine deaminase (CDA) is the enzyme responsible for the hydrolytic deamination of cytidine and its analogs to their corresponding uridine forms. nih.gov However, studies have shown that PSI-6130 is a poor substrate for human CDA compared to the natural substrates, cytidine and deoxycytidine. The affinity of CDA for PSI-6130 is approximately 100-fold lower, and the catalytic rate is over 20-fold lower. nih.govresearchgate.net This suggests that direct deamination of the parent nucleoside PSI-6130 to RO2433 is a relatively inefficient pathway. researchgate.net
Deamination at the Monophosphate Level: A more significant pathway for the formation of RO2433 involves the deamination of PSI-6130 monophosphate (PSI-6130-MP). This reaction is catalyzed by deoxycytidylate deaminase (DCTD). nih.gov Following the initial phosphorylation of PSI-6130 to PSI-6130-MP by deoxycytidine kinase, DCTD can convert PSI-6130-MP into RO2433 monophosphate (RO2433-MP). nih.govnih.gov Subsequently, RO2433-MP is further phosphorylated by cellular kinases, namely UMP-CMP kinase and nucleoside diphosphate kinase, to its active triphosphate form, RO2433-TP. nih.gov
Kinetic analysis indicates that PSI-6130-MP is also a weak substrate for DCTD when compared to the natural substrate dCMP, with an approximately 6,900-fold lower catalytic efficiency. nih.govresearchgate.net Despite this, this pathway is considered the primary route for RO2433-TP formation. nih.gov
The importance of the DCTD-mediated pathway was confirmed in cell-based assays using zebularine, a potent inhibitor of DCTD. When cells were incubated with PSI-6130 in the presence of zebularine, there was a significant decrease in the intracellular levels of RO2433-TP, which was accompanied by a corresponding increase in the levels of PSI-6130-TP. nih.gov
Once formed, RO2433-TP exhibits a significantly longer intracellular half-life (approximately 38 hours) compared to PSI-6130-TP (approximately 4.7 hours), contributing to the sustained antiviral effect. nih.gov Both PSI-6130-TP and RO2433-TP are potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.govnih.gov
The following tables summarize the kinetic parameters of the key enzymes involved in the deamination of PSI-6130 and its monophosphate.
Table 1: Kinetic Parameters for the Deamination of PSI-6130 by Human Cytidine Deaminase (CDA)
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Cytidine | 15 | 140 | 107,143 |
| Deoxycytidine | 13 | 120 | 108,333 |
| PSI-6130 | 0.6 | >10,000 | <60 |
Data sourced from scientific literature. nih.govresearchgate.net
Table 2: Kinetic Parameters for the Deamination of PSI-6130-MP by Human Deoxycytidylate Deaminase (DCTD)
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| dCMP | 17 | 0.087 | 195,402 |
| PSI-6130-MP | 0.054 | 2.0 | 27 |
Data sourced from scientific literature. nih.govresearchgate.net
Table of Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | - |
| β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine | PSI-6130 |
| β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine | RO2433, PSI-6206 |
| β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine-5'-monophosphate | PSI-6130-MP |
| β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine-5'-triphosphate | PSI-6130-TP |
| β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine-5'-monophosphate | RO2433-MP |
| β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine-5'-triphosphate | RO2433-TP |
| Deoxycytidine monophosphate | dCMP |
Molecular Mechanism of Action of 2 Deoxy 2 Fluoro 2 C Methyladenosine Triphosphate
Selective Recognition by Viral Polymerases Compared to Human Polymerases
A key feature of effective antiviral nucleoside analogs is their selective targeting of viral enzymes over host cellular polymerases. This selectivity minimizes toxicity to the host. The triphosphate of 2'-deoxy-2'-fluoro-2'-C-methyladenosine and related analogs exhibit a significantly higher affinity for viral RdRps than for human DNA or RNA polymerases. nih.govnih.gov
The basis for this selectivity lies in the structural differences between the active sites of viral RdRps and human polymerases. Viral RdRps have evolved to be highly efficient at RNA synthesis and possess active sites that can accommodate the modified ribose sugar of the analog. In contrast, human DNA polymerases are more stringent in their substrate recognition to ensure high-fidelity DNA replication.
Studies comparing the inhibitory effects of similar fluorinated nucleoside triphosphates on viral and cellular polymerases highlight this disparity. For example, the triphosphate of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAUTP), a related fluorinated analog, showed a much lower inhibition constant (Kᵢ) for human cytomegalovirus-induced DNA polymerase (0.06 µM) compared to human cellular DNA polymerase alpha (0.45 µM), indicating greater potency against the viral enzyme. nih.gov Similarly, 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP) demonstrated a profound difference in apparent Michaelis constant (Kₘ) values; for the viral AMV reverse transcriptase, the Kₘ was 7 µM, whereas for the eukaryotic Xenopus laevis DNA polymerase alpha, it was 7000 µM (7 mM), signifying a thousand-fold lower affinity for the host enzyme. nih.gov This differential recognition ensures that the antiviral agent primarily disrupts viral replication while having a minimal effect on the host cell's normal nucleic acid synthesis.
Table 1: Comparative Inhibition/Substrate Affinity of Related Fluorinated Nucleoside Analogs for Viral vs. Eukaryotic Polymerases
| Compound | Viral Polymerase | Kᵢ / Kₘ (µM) | Eukaryotic Polymerase | Kᵢ / Kₘ (µM) | Selectivity (Fold Difference) | Reference |
|---|---|---|---|---|---|---|
| FMAUTP | Human Cytomegalovirus DNA Polymerase | 0.06 (Kᵢ) | Human DNA Polymerase α | 0.45 (Kᵢ) | 7.5 | nih.gov |
| FIACTP | Human Cytomegalovirus DNA Polymerase | 0.30 (Kᵢ) | Human DNA Polymerase α | 3.10 (Kᵢ) | 10.3 | nih.gov |
| FMACTP | Human Cytomegalovirus DNA Polymerase | 0.47 (Kᵢ) | Human DNA Polymerase α | 2.90 (Kᵢ) | 6.2 | nih.gov |
| dCflTP | AMV Reverse Transcriptase | 7 (Kₘ) | Xenopus laevis DNA Polymerase α | 7000 (Kₘ) | 1000 | nih.gov |
Antiviral Efficacy of 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs in Preclinical Models
Activity Against Hepatitis C Virus (HCV) Replication
Analogs of 2'-deoxy-2'-fluoro-2'-C-methyladenosine have demonstrated significant potential as anti-HCV agents. Their ability to suppress viral replication has been extensively evaluated in various in vitro models, including subgenomic replicon systems and infectious cell culture systems.
Inhibition in HCV Replicon Systems
HCV replicon systems, which contain a portion of the viral genome capable of autonomous replication within human hepatoma cells (Huh-7), are a standard tool for the initial screening of antiviral compounds. In these systems, 2'-C-methyladenosine, a related compound, has shown potent inhibitory effects on HCV replication. semanticscholar.org It exhibited an IC50 value of 0.3 µM in an HCV replicon assay. semanticscholar.orgmedchemexpress.com
A notable analog, the phosphoramidate (B1195095) prodrug of 2'-C-methyl guanosine (B1672433), INX-08189, has demonstrated exceptional potency. In a genotype 1b replicon system, INX-08189 displayed a 50% effective concentration (EC50) of 10 nM after 72 hours of treatment. mdpi.com The rapid onset of its antiviral effect was evidenced by an EC50 of 35 nM within 24 hours. mdpi.com
Another related nucleoside, 2'-C-methylcytidine, has also been evaluated in these systems, further highlighting the potential of 2'-modified nucleosides as a class of HCV inhibitors.
Table 1: Inhibitory Activity of 2'-C-Methylated Nucleoside Analogs in HCV Replicon Systems
| Compound | HCV Genotype | Cell Line | EC50 | Citation(s) |
|---|---|---|---|---|
| 2'-C-Methyladenosine | 1b | HBI10A | 0.3 µM | semanticscholar.org |
| INX-08189 | 1b | Huh-7 | 10 nM | mdpi.com |
| INX-08189 | 1a | Huh-7 | 12 nM | mdpi.com |
| INX-08189 | 2a | Huh-7 | 0.9 nM | mdpi.com |
| PSI-6130 | 1b | Huh-7 | 0.51 µM | |
| PSI-6130 | 1a | Huh-7 | 0.30 µM |
Pan-Genotype Antiviral Activity
A critical attribute for any new anti-HCV therapeutic is its ability to inhibit a broad range of viral genotypes. Preclinical studies have indicated that analogs of this compound possess pan-genotypic activity. The guanosine analog INX-08189 was found to be a potent inhibitor of HCV replication in replicons expressing genomes from genotypes 1a, 1b, and 2a, with EC50 values of 12 nM, 10 nM, and 0.9 nM, respectively. mdpi.com
Similarly, the cytidine (B196190) analog, PSI-6130, has demonstrated activity against both genotype 1a (H77 strain) and genotype 1b (Con1 strain) subgenomic RNA replication, with mean EC50 values of 0.30 µM and 0.51 µM, respectively. These findings underscore the potential of 2'-C-methylated nucleoside analogs to be effective against multiple HCV genotypes.
Efficacy in Infectious HCV Cell Culture Systems
The development of infectious HCV cell culture systems, most notably utilizing the JFH-1 (Japanese Fulminant Hepatitis 1) strain of genotype 2a, has been a significant advancement in HCV research. nih.govnih.govscienceopen.comresearchgate.net These systems allow for the study of the entire viral life cycle, including viral entry, replication, assembly, and release. While specific data on the efficacy of this compound in the JFH-1 system is not extensively detailed in the available literature, the potent activity of its analogs in replicon systems suggests they would likely be effective in this more comprehensive model. The principle of using such systems is to assess the ability of a compound to inhibit the production of infectious virus particles. For instance, the antiviral activity of compounds is often measured by the reduction in viral RNA levels or the titer of infectious virus in the cell culture supernatant.
Broad-Spectrum Antiviral Activity Against Flaviviruses
The antiviral activity of this compound analogs extends beyond HCV to other medically important flaviviruses. This broad-spectrum activity highlights their potential as versatile antiviral agents.
Inhibition of Yellow Fever Virus (YFV)
The analog 7-deaza-2'-C-methyl-adenosine has demonstrated significant antiviral activity against Yellow Fever Virus. researchgate.net Furthermore, a fluorinated version of this analog, 7-deaza-7-fluoro-2′-C-methyladenosine, has shown potent, sub-micromolar activity against both the YFV-17D vaccine strain and a virulent clinical isolate, DakH1279, in vitro. This compound effectively reduces the yield of infectious YFV in Huh-7 cells.
Another compound, the 2′-fluoro-2′-C-methyl guanosine nucleotide prodrug AT-752, and its free base AT-281, have also been identified as potent inhibitors of YFV in vitro. AT-281 exhibited an EC50 of 0.31 μM against YFV. nih.gov
Table 2: In Vitro Efficacy of 2'-C-Methylated Nucleoside Analogs Against Yellow Fever Virus (YFV)
| Compound | YFV Strain | Cell Line | EC50 | EC90 | Citation(s) |
|---|---|---|---|---|---|
| 7-deaza-7-fluoro-2′-C-methyladenosine | YFV-17D | Huh-7 | 0.8 ± 0.4 µM | 5.6 ± 2.6 µM | |
| 7-deaza-7-fluoro-2′-C-methyladenosine | YFV-DakH1279 | Huh-7 | 2.4 ± 1.9 µM | 5.0 ± 3.1 µM | |
| AT-281 | Not Specified | Not Specified | 0.31 µM | 0.26 µM | nih.gov |
Activity Against Dengue Virus (DENV)
The global health threat posed by Dengue Virus has spurred the search for effective antiviral therapies. Analogs of this compound have shown promise in this area. Specifically, 7-deaza-2′-C-methyl-adenosine (also known as MK-608) inhibited Dengue virus type 2 (DENV-2) with an EC50 of 15 µM in a plaque reduction assay on Vero cells. researchgate.net
A more potent analog, 7-deaza-7-fluoro-2′-C-methyl-adenosine, demonstrated robust activity against all four serotypes of DENV. nih.gov In a virus yield reduction assay, this compound was most effective against DENV-2 with an EC50 of 0.4 µM. nih.gov It also showed inhibitory activity against DENV-1, DENV-3, and DENV-4. nih.gov Additionally, prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine have been reported to display potent anti-dengue virus activities in cellular assays.
Table 3: In Vitro Efficacy of 7-deaza-2'-C-methyladenosine Analogs Against Dengue Virus (DENV) Serotypes
| Compound | DENV Serotype | Assay System | EC50 | Citation(s) |
|---|---|---|---|---|
| 7-deaza-2′-C-methyl-adenosine | DENV-2 | Plaque Reduction (Vero cells) | 15 µM | researchgate.net |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | DENV-1 | Virus Yield Reduction | Not explicitly stated, but active | nih.gov |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | DENV-2 | Virus Yield Reduction | 0.4 µM | nih.gov |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | DENV-3 | Virus Yield Reduction | Not explicitly stated, but active | nih.gov |
| 7-deaza-7-fluoro-2′-C-methyl-adenosine | DENV-4 | Virus Yield Reduction | Not explicitly stated, but active | nih.gov |
Efficacy Against Japanese Encephalitis Virus (JEV)
Japanese Encephalitis Virus (JEV), a flavivirus, is a major cause of viral encephalitis in Asia. Preclinical studies have identified 2'-C-methyl nucleoside analogs as potent inhibitors of JEV. One such analog, 7-deaza-7-fluoro-2'-C-methyl-adenosine (DFMA), has shown potent and selective activity against JEV in cell-based assays. nih.gov This compound demonstrated dual activity against both JEV and Dengue virus (DENV). nih.gov
Molecular modeling of the JEV RNA-dependent RNA polymerase (RdRp) replication complex bound to nucleotide inhibitors suggests that the active site shares similarities with that of DENV, providing a structural basis for the dual activity of these inhibitors. nih.gov Specifically, the models indicate that compounds like DFMA can be recognized by the polymerases of both viruses. nih.gov
| Compound | Virus | Cell Line | EC₅₀ (µM) | Source |
|---|---|---|---|---|
| 7-deaza-7-fluoro-2'-C-methyl-adenosine (DFMA) | JEV | Not Specified | Potent Inhibition | nih.gov |
Inhibition of Zika Virus (ZIKV) Replication
The emergence of Zika Virus (ZIKV) as a global health concern, linked to severe neurological outcomes like microcephaly, has accelerated the search for effective antivirals. nih.govnih.gov Analogs of this compound have been prominent in this search. The viral polymerase inhibitor 7-deaza-2'-C-methyladenosine (7DMA) was found to efficiently inhibit ZIKV replication in vitro. nih.govplos.org In CPE-reduction assays, 7DMA demonstrated a selective, dose-dependent inhibitory effect on ZIKV. plos.org
Further studies with the analog 7-deaza-7-fluoro-2'-C-methyl-adenosine (DFMA) confirmed this potent anti-ZIKV activity. nih.govresearchgate.net In vitro experiments using primary mouse neuronal cells and human neural stem cells infected with ZIKV showed that treatment with DFMA impaired viral replication and protected against virus-induced cell death. nih.govresearchgate.net
| Compound | Model | Key Findings | Source |
|---|---|---|---|
| 7-deaza-2'-C-methyladenosine (7DMA) | In Vitro (CPE-reduction assay) | Dose-dependent inhibition of ZIKV replication. | plos.org |
| 7-deaza-2'-C-methyladenosine (7DMA) | In Vivo (AG129 Mice) | Reduced viremia, delayed morbidity and mortality. | nih.govscispace.com |
| 7-deaza-7-fluoro-2'-C-methyl-adenosine (DFMA) | In Vitro (Mouse/Human Neural Cells) | Impaired viral replication, protected against cell death. | nih.govresearchgate.net |
| 7-deaza-7-fluoro-2'-C-methyl-adenosine (DFMA) | In Vivo (Mice) | Prevented lethality, reduced viral load and neuroinflammation. | nih.govresearchgate.net |
Antiviral Activity Against West Nile Virus
West Nile Virus (WNV) is an emerging arbovirus that can cause serious neuroinfections in humans, for which no approved antiviral therapy is currently available. nih.gov Research has shown that 2′-C-methyl-modified nucleosides are highly effective inhibitors of WNV replication, exhibiting nanomolar or low micromolar anti-WNV activity with negligible cytotoxicity in cell culture. nih.gov
Among these, 7-deaza-2′-C-methyladenosine has been highlighted as a particularly potent compound. nih.govresearchgate.net In a significant preclinical study, this nucleoside analog demonstrated the ability to significantly protect WNV-infected mice from disease progression and mortality. nih.gov This protective effect was observed even when the treatment was initiated three days post-infection. nih.gov The anti-WNV activity of 2′-C-methylated nucleosides is influenced by the nucleobase, with adenosine (B11128) derivatives showing the strongest effect. nih.gov
Activity Against SARS-CoV-2 (for Related Purine (B94841) Nucleoside Prodrugs)
The COVID-19 pandemic spurred intensive research into broad-spectrum antiviral agents, with purine nucleoside analogs targeting the viral RNA-dependent RNA polymerase (RdRp) being a primary focus.
The primary mechanism of action for most nucleoside analogs involves their intracellular conversion into the active 5'-triphosphate form by host cell kinases. mdpi.com This active metabolite, structurally similar to natural nucleoside triphosphates (like ATP), acts as a competitive inhibitor for the viral RdRp. mdpi.comnih.gov The viral polymerase mistakenly incorporates the analog's triphosphate form into the growing viral RNA strand. mdpi.com This incorporation event disrupts the process of RNA synthesis. For many of these analogs, once incorporated, they act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral replication. nih.govnih.gov
Given the emergence of numerous SARS-CoV-2 variants of concern (VOCs), the development of variant-resistant treatment strategies is crucial. nih.govnih.gov GS-5245 (obeldesivir), an oral prodrug of the parent nucleoside GS-441524, has shown broad and potent in vitro activity against a range of coronaviruses. nih.govnih.gov This includes the original SARS-CoV-2 WA/1 strain as well as highly transmissible variants like Omicron. nih.govnih.gov
In mouse models of SARS-CoV-2 pathogenesis (including WA/1 and Omicron strains), administration of GS-5245 resulted in a dose-dependent reduction in viral replication, less weight loss, reduced acute lung injury, and improved pulmonary function. nih.gov These findings support the continued evaluation of GS-5245 against current and future SARS-CoV-2 variants. nih.govbiorxiv.org
Efficacy Against Other RNA Viruses
The structural modifications that confer activity against one RNA virus often provide a basis for broader-spectrum efficacy. Analogs of this compound have been evaluated against a variety of other RNA viruses.
Hepatitis C Virus (HCV): A series of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside analogs were synthesized and evaluated for anti-HCV activity. nih.gov While the nucleosides themselves showed modest activity, their 5'-triphosphate forms demonstrated potent inhibitory effects against both wild-type and mutant HCV polymerases, although cellular pharmacology studies indicated that the parent compounds were not efficiently phosphorylated in Huh-7 cells. nih.gov
Other Coronaviruses: The oral prodrug GS-5245 has demonstrated broad potency not only against SARS-CoV-2 but also against other coronaviruses, including the alphacoronavirus HCoV-NL63, SARS-CoV, and Middle East Respiratory Syndrome coronavirus (MERS-CoV). nih.govnih.gov
Yellow Fever Virus (YFV): The analog 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) has been identified as a potent inhibitor of YFV, another medically important flavivirus. nih.gov It exhibits sub-micromolar anti-YFV activity in vitro against both vaccine and clinical strains and has shown efficacy in mouse models by reducing viral replication in the liver and mitigating signs of liver damage. nih.gov This suggests that DFA could be a candidate for a pan-flavivirus therapeutic. nih.gov
Table of Mentioned Compounds
| Abbreviation / Common Name | Chemical Name |
|---|---|
| DFMA | 7-deaza-7-fluoro-2'-C-methyl-adenosine |
| 7DMA | 7-deaza-2'-C-methyladenosine |
| GS-5245 | Obeldesivir |
| GS-441524 | Parent nucleoside of Remdesivir and Obeldesivir |
| Remdesivir | Monophosphate prodrug of GS-441524 |
| Gemcitabine | 2′,2′-difluoro-2′-deoxycytidine |
| 2FdC | 2'-fluoro-2'-deoxycytidine |
Studies in Surrogate Models (e.g., Bovine Viral Diarrhea Virus for HCV)
The development of antiviral agents against Hepatitis C Virus (HCV) has historically been challenged by the difficulty of propagating the virus in standard laboratory cell cultures. nih.govresearchgate.net To overcome this limitation, researchers have employed surrogate viruses that share significant biological and genetic similarities with HCV. medcraveonline.com Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus within the Flaviviridae family, is a widely accepted surrogate model for HCV. researchgate.netmedcraveonline.com
The justification for using BVDV is based on the considerable parallels in the lifecycle and genomic structure of the two viruses. Both are enveloped, single-stranded RNA viruses. researchgate.net Crucially, they share analogous mechanisms for viral replication, including the use of a functionally similar internal ribosome entry site (IRES) for the translation of the viral polyprotein, a comparable NS3 helicase/NTPase, and a mechanistically similar NS5B RNA-dependent RNA polymerase (RdRp), which is a primary target for nucleoside analog inhibitors. nih.govresearchgate.net These shared features mean that compounds demonstrating inhibitory activity against BVDV replication are considered promising candidates for further investigation against HCV. nih.gov The BVDV model is particularly advantageous as it supports a complete viral replication cycle in vitro, allowing for the evaluation of inhibitors that target various stages of viral life, from entry to egress. nih.govresearchgate.net
Preclinical evaluations of nucleoside analogs have utilized BVDV to establish proof-of-concept and determine antiviral potency. While direct data on this compound is limited in the reviewed literature, studies on closely related analogs provide significant insight into the potential efficacy of this structural class against BVDV.
One relevant study used 2′-C-Me-Guanosine as a reference compound in an anti-BVDV assay. The compound demonstrated potent activity, inhibiting the virus-induced cytopathogenic effect in Madin-Darby bovine kidney (MDBK) cells with a 50% effective concentration (EC₅₀) of 1.6 µM. nih.gov
Another closely related analog, 7-deaza-7-fluoro-2′-C-methyladenosine (DFA), has been identified as a potent inhibitor of flaviviruses. nih.gov While the primary data was generated against Yellow Fever Virus (YFV), another established surrogate for HCV, the findings are relevant due to the compound's pan-flavivirus activity, which includes HCV. medcraveonline.comnih.gov In these studies, DFA exhibited potent antiviral activity against the YFV vaccine strain (YFV-17D). nih.gov
The table below summarizes the antiviral efficacy of these representative nucleoside analogs in surrogate virus models.
Table 1: Antiviral Activity of 2'-C-Methylated Nucleoside Analogs Against HCV Surrogate Viruses
| Compound | Virus Model | Cell Line | Efficacy Measurement | Value (µM) | Citation |
|---|---|---|---|---|---|
| 2′-C-Me-Guanosine | Bovine Viral Diarrhea Virus (BVDV) | MDBK | EC₅₀ | 1.6 ± 0.2 | nih.gov |
These findings from surrogate virus models underscore the potential of 2'-C-methylated nucleoside analogs as a class of compounds with significant antiviral activity. The potent inhibition of BVDV by compounds like 2′-C-Me-Guanosine provides a strong rationale for the investigation of this compound against HCV. nih.gov The data from BVDV systems, which mimic key aspects of the HCV replication cycle, have been instrumental in guiding the development of nucleoside polymerase inhibitors. nih.govnih.gov
Mechanisms of Viral Resistance to 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs
Identification and Characterization of Viral Polymerase Mutations Conferring Resistance
The principal mechanism of resistance to 2'-C-methyl nucleoside analogs in HCV is the selection of specific mutations in the RNA-dependent RNA polymerase, known as NS5B.
The most well-characterized resistance mutation to 2'-C-methyladenosine and its analogs is the S282T substitution in the NS5B polymerase of HCV. This mutation involves the change of a serine residue to a threonine at position 282 of the NS5B protein. The S282T mutation is located at the active site of the enzyme and confers resistance by creating a steric clash with the 2'-C-methyl group of the inhibitor. nih.gov
In vitro studies have consistently identified the S282T substitution as the primary mutation conferring resistance to 2'-C-methylated nucleoside inhibitors. oup.comoup.com While this mutation has been selected for in cell culture, its detection in patients undergoing therapy with these analogs has been rare. nih.govresearchgate.net For instance, in clinical trials with mericitabine, a prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylcytidine, the S282T variant was only identified in a small number of patients who experienced viral breakthrough. nih.gov
The S282T mutation has been shown to be associated with a significant reduction in viral replication capacity, a concept known as viral fitness. researchgate.netnih.goviasusa.org This reduced fitness may explain why the mutant virus does not persist once the drug is discontinued and is often replaced by the wild-type virus. nih.gov The impaired replication of the S282T mutant is a critical factor in the high genetic barrier to resistance for this class of compounds. nih.gov
The mechanism by which the S282T mutation confers resistance is through increased discrimination of the 2'-C-methyl nucleotide analog at the NS5B active site compared to the natural nucleotide substrate. nih.gov This discrimination is believed to result from a selective decrease in the binding of the analog. nih.gov
Table 1: Characteristics of the NS5B S282T Mutation in HCV
| Characteristic | Description | References |
|---|---|---|
| Mutation | Substitution of serine (S) with threonine (T) at amino acid position 282 of the NS5B polymerase. | oup.comoup.com |
| Mechanism of Resistance | Steric hindrance with the 2'-C-methyl group of the inhibitor at the enzyme's active site, leading to increased discrimination of the analog. | nih.govnih.gov |
| Clinical Observation | Rarely detected in patients treated with 2'-C-methyl nucleoside analogs. | nih.govresearchgate.net |
| Impact on Viral Fitness | Significantly impairs viral replication capacity. | researchgate.netnih.goviasusa.org |
| Persistence | Tends to be replaced by wild-type virus upon cessation of treatment. | nih.gov |
While S282T is the primary resistance-associated substitution for 2'-C-methyl nucleoside analogs, other mutations in the NS5B polymerase have been investigated. In vitro selection studies with various nucleoside inhibitors have identified other potential RASs, such as S96T, N142T, M289I/L/V, L159F, and L320F. oup.comoup.com However, these mutations have not been consistently associated with resistance to 2'-deoxy-2'-fluoro-2'-C-methyladenosine specifically.
In a study of patients treated with a combination of mericitabine and danoprevir, a novel double mutation, L159F and L320F, was identified in one patient and conferred low-level resistance to mericitabine. nih.govasm.org Another study identified the V321A substitution as a treatment-emergent variant, but it did not confer resistance to sofosbuvir, a related 2'-C-methyl nucleoside analog, in a replicon system. oup.com
Impact of Resistance-Associated Mutations on Antiviral Potency
The presence of the NS5B S282T mutation leads to a reduction in the antiviral potency of 2'-C-methyladenosine analogs. In vitro assays have demonstrated that the S282T substitution results in a 3- to 13.5-fold decrease in susceptibility to these inhibitors. oup.comasm.org This modest level of resistance, coupled with the low replicative fitness of the mutant virus, contributes to the high barrier to resistance for this class of drugs. iasusa.org
Cross-Resistance Profiles with Other Nucleoside Inhibitors
The S282T mutation, being the primary resistance determinant for 2'-C-methyl nucleoside analogs, generally does not confer cross-resistance to other classes of nucleoside inhibitors that lack the 2'-C-methyl modification. nih.gov For example, in vitro studies have shown a lack of cross-resistance between replicons resistant to 2'-C-methyl-cytidine and those resistant to R1479 (4'-azidocytidine). oup.com This suggests that combination therapies with different classes of nucleoside inhibitors could be a viable strategy to overcome resistance. nih.gov
Assessment of Genetic Barrier to Resistance
Nucleoside inhibitors that target the highly conserved active site of the viral polymerase, such as this compound analogs, are considered to have a high genetic barrier to resistance. nih.govnih.govhcvguidelines.org The genetic barrier is determined by the number of mutations required for the virus to become resistant and the impact of those mutations on viral fitness. nih.govresearchgate.net
For 2'-C-methyladenosine analogs, the high genetic barrier is attributed to two main factors:
High Conservation of the Active Site: The NS5B active site is highly conserved across different HCV genotypes, making it difficult for resistance mutations to arise without compromising polymerase function. hcvguidelines.org
Low Fitness of Resistant Mutants: The primary resistance mutation, S282T, significantly impairs the virus's ability to replicate. nih.goviasusa.org This low fitness prevents the resistant variant from becoming the dominant viral population in the absence of drug pressure. nih.govhcvguidelines.org
The combination of a high genetic barrier and the low fitness of the S282T mutant makes the selection of clinically significant resistance to this compound analogs a rare event. oup.com
Table 2: Summary of Resistance Profile for this compound Analogs
| Feature | Finding | References |
|---|---|---|
| Primary Resistance Mutation | NS5B S282T in HCV | oup.comoup.com |
| Fold-Resistance (S282T) | 3 to 13.5-fold decrease in susceptibility | oup.comasm.org |
| Viral Fitness of S282T Mutant | Significantly reduced | nih.goviasusa.org |
| Cross-Resistance | Generally no cross-resistance with nucleoside inhibitors lacking the 2'-C-methyl group. | oup.comnih.gov |
| Genetic Barrier to Resistance | High | nih.govnih.govhcvguidelines.org |
Structure Activity Relationship Sar Studies of 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs
Role of 2'-Fluoro and 2'-C-Methyl Substituents on Biological Activity
The introduction of fluorine and a methyl group at the 2' position of the ribose sugar is a key strategy in the design of antiviral nucleosides. The fluorine atom, with its high electronegativity, significantly alters the electronic properties of the sugar ring. This substitution can enhance the metabolic stability of the nucleoside by making the glycosidic bond more resistant to enzymatic cleavage. mdpi.com
The 2'-C-methyl group also plays a critical role. Nucleoside analogs with a 2'-C-methyl modification have shown considerable promise as antiviral agents, particularly against the hepatitis C virus (HCV). nih.gov This modification can influence the sugar's conformation, which in turn affects how the nucleoside analog interacts with viral polymerases. For instance, the combination of a 2'-fluoro and a 2'-C-methyl group can lock the sugar pucker in a conformation that is favored by the viral polymerase for incorporation into the growing nucleic acid chain, while potentially being a poor substrate for human polymerases, thus contributing to selective toxicity.
Specifically, in the context of HCV NS5B polymerase, the 2'-α-fluoro and 2'-β-methyl substitutions have been shown to be beneficial. mdpi.com The 2'-α-fluoro group can maintain a crucial hydrogen bond interaction within the enzyme's active site, while the 2'-β-methyl group disrupts the normal hydrogen bonding pattern, contributing to the termination of viral RNA synthesis. mdpi.com The combination of these two substituents has been a successful strategy in developing potent HCV inhibitors.
| Substituent | Effect on Sugar Moiety | Impact on Biological Activity |
|---|---|---|
| 2'-Fluoro | Increases electronegativity, alters sugar pucker | Enhances metabolic stability, can improve polymerase interaction |
| 2'-C-Methyl | Influences sugar conformation | Can favor binding to viral polymerases and disrupt nucleic acid synthesis |
| 2'-α-Fluoro and 2'-β-Methyl | Locks sugar in a specific conformation | Potent inhibition of HCV NS5B polymerase by maintaining key interactions and disrupting normal hydrogen bonding |
Influence of Nucleobase Modifications on Antiviral Efficacy (e.g., Purine (B94841) vs. Pyrimidine (B1678525) Analogs)
While modifications to the sugar moiety are critical, alterations to the nucleobase also significantly impact antiviral efficacy. The nature of the heterocyclic base—whether it is a purine (like adenine (B156593) or guanine) or a pyrimidine (like cytosine or uridine)—determines the specific interactions with the viral polymerase active site.
For instance, the pyrimidine analog β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (also known as PSI-6130) is a potent inhibitor of HCV RNA synthesis. nih.gov Its activity is dependent on its phosphorylation to the 5'-triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA polymerase. nih.gov
| Nucleobase Type | Example Analog | Observed Antiviral Activity | Mechanism of Action |
|---|---|---|---|
| Pyrimidine (Cytosine) | β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Potent inhibitor of HCV RNA replication nih.gov | Chain termination by HCV NS5B polymerase after phosphorylation nih.gov |
| Purine (7-Deaza-adenine) | 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analogs | Modest anti-HCV activity in cellular assays nih.gov | Potent inhibition of HCV polymerase by the triphosphate form, but poor cellular phosphorylation nih.gov |
Impact of Sugar Moiety Stereochemistry (e.g., α- and β-D-forms, L-forms)
The L-enantiomers of nucleosides have also been investigated as potential antiviral agents. L-nucleosides are often more resistant to degradation by cellular enzymes, which can lead to improved pharmacokinetic profiles. However, their ability to be phosphorylated and incorporated by viral polymerases is often lower than that of their D-counterparts.
Modifications at the 4' Position of the Sugar Ring (e.g., 4'-thionucleosides)
Modifications at the 4' position of the sugar ring offer another avenue for modulating the biological activity of nucleoside analogs. The introduction of substituents at this position can influence the sugar's pucker, which is a key determinant of how the nucleoside fits into the active site of a polymerase.
For example, the introduction of a 4'-ethynyl group has been shown to stabilize the sugar ring in a "North" (C3'-endo) conformation. nih.govnih.govresearchgate.netcellmolbiol.org This conformation is often preferred by viral reverse transcriptases for efficient incorporation into the nascent DNA strand. nih.gov While not directly a 4'-thionucleoside, this illustrates the principle that 4'-modifications can lock the sugar in a biologically favorable conformation.
In the broader context of nucleoside chemistry, 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom, have been synthesized and evaluated for their antiviral properties. This modification alters the geometry and electronic properties of the sugar ring, which can lead to enhanced biological activity and improved stability. Further exploration of 4'-modifications on the 2'-deoxy-2'-fluoro-2'-C-methyladenosine scaffold could yield novel analogs with improved therapeutic profiles. nih.gov
Conformational Preferences and Their Role in Polymerase Interaction
The three-dimensional conformation of a nucleoside analog is paramount to its ability to interact with and inhibit viral polymerases. The flexibility of the furanose ring allows it to adopt various puckered conformations, typically described as "North" (C3'-endo) or "South" (C2'-endo). The preferred conformation is influenced by the substituents on the sugar ring.
As mentioned, the 2'-fluoro and 2'-C-methyl groups play a significant role in determining the sugar pucker. The 2'-deoxy-2'-α-F-2'-β-C-methyl modification, for instance, preorganizes the sugar into a C3'-endo conformation. nih.gov This conformation mimics the geometry of natural ribonucleosides and can lead to enhanced binding to RNA-dependent polymerases.
The interaction with the polymerase is a dynamic process. The enzyme must recognize the incoming nucleoside triphosphate, catalyze its incorporation into the growing nucleic acid chain, and then translocate to the next position. The conformational preferences of the nucleoside analog can affect each of these steps. An analog that readily adopts the preferred conformation for binding and incorporation by the viral polymerase, but is a poor substrate for host polymerases, will exhibit high potency and selectivity. For example, the North conformation of the sugar ring of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is thought to contribute to its efficient incorporation by HIV reverse transcriptase. nih.govresearchgate.netcellmolbiol.org
| Sugar Conformation | Influencing Substituents | Impact on Polymerase Interaction |
|---|---|---|
| North (C3'-endo) | 2'-α-Fluoro, 2'-β-C-Methyl, 4'-Ethynyl | Often preferred by viral polymerases, can lead to more efficient incorporation and inhibition nih.govnih.govresearchgate.netcellmolbiol.orgnih.gov |
| South (C2'-endo) | Unmodified deoxyribose | The natural conformation for deoxynucleosides |
Prodrug Design and Delivery Strategies for 2 Deoxy 2 Fluoro 2 C Methyladenosine
Rationale for Prodrug Development to Enhance Intracellular Delivery and Phosphorylation Efficiency
Nucleoside analogs, such as 2'-deoxy-2'-fluoro-2'-C-methyladenosine, are a cornerstone of antiviral therapy. However, their efficacy is often hampered by challenges in cellular uptake and metabolic activation. For these compounds to exert their therapeutic effect, they must first enter the target cell and then be converted into their active triphosphate form by host cell kinases. This multi-step process can be inefficient and represents a significant bottleneck in drug efficacy.
The initial phosphorylation step is frequently the rate-limiting factor in the activation of nucleoside analogs. nih.gov This is particularly true for modified nucleosides like this compound, where alterations to the sugar moiety can reduce the affinity of cellular kinases, leading to poor phosphorylation efficiency. For instance, the phosphorylation of a related compound, PSI-6130, by human deoxycytidine kinase (dCK) was found to be approximately 300-fold less efficient than that of the natural substrate, 2'-deoxycytidine. nih.gov
To circumvent these limitations, a prodrug approach is often employed. Prodrugs are inactive derivatives of a parent drug that are designed to undergo biotransformation in vivo to release the active compound. ijnrd.org In the context of nucleoside analogs, a common strategy is to deliver the nucleoside monophosphate directly into the cell, thereby bypassing the initial, often inefficient, phosphorylation step. nih.gov This approach can significantly increase the intracellular concentration of the monophosphate, leading to a more efficient conversion to the active triphosphate form and ultimately enhancing the compound's antiviral potency. nih.gov
Pharmacological Advantages of Phosphoramidate (B1195095) Prodrugs
Among the various prodrug strategies, phosphoramidate prodrugs, often referred to as ProTide technology, have emerged as a particularly effective approach for enhancing the delivery and activity of nucleoside analogs. nih.gov These prodrugs mask the negative charges of the monophosphate group with moieties that are cleaved inside the cell to release the nucleoside monophosphate.
The key advantages of phosphoramidate prodrugs include:
Bypassing Initial Phosphorylation: As mentioned, this is a primary advantage, as it overcomes the rate-limiting first phosphorylation step catalyzed by cellular kinases. nih.gov
Enhanced Cellular Permeability: The lipophilic nature of the phosphoramidate moiety facilitates passive diffusion across the cell membrane, leading to higher intracellular concentrations of the nucleoside monophosphate compared to the parent nucleoside.
Broad Spectrum of Activity: This approach is not dependent on the expression levels or substrate specificity of the initial activating kinase, which can vary between different cell types and patient populations. This can lead to a more consistent and predictable antiviral response.
High Triphosphate Levels: By efficiently delivering the monophosphate intracellularly, phosphoramidate prodrugs can lead to significantly higher levels of the active nucleoside triphosphate within target cells. nih.gov Studies with phosphoramidate prodrugs of related nucleosides have demonstrated the production of high triphosphate levels in primary hepatocytes and in the livers of various animal models. nih.gov
The intracellular activation cascade of a phosphoramidate prodrug typically involves several enzymatic steps. Initially, a carboxylesterase cleaves an ester moiety, followed by the spontaneous cyclization and subsequent cleavage of the amino acid ester, releasing the nucleoside monophosphate. This is then further phosphorylated by cellular kinases to the active diphosphate (B83284) and triphosphate forms.
Stereochemical Considerations in Prodrug Activation and Efficacy
The intracellular enzymes responsible for metabolizing the prodrug to its active form often exhibit stereoselectivity. This can result in one diastereomer being activated more efficiently than the other. For example, in the case of the phosphoramidate prodrug of β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (sofosbuvir), it was discovered that the single Sp diastereomer was significantly more potent than the Rp diastereomer. nih.gov X-ray crystallography confirmed the stereochemistry of the more active diastereomer, establishing a clear correlation between the phosphoramidate stereochemistry and biological activity. nih.gov
This stereoselectivity underscores the importance of synthesizing and evaluating individual diastereomers to identify the more active isomer. The development of stereoselective synthetic methods has been crucial in producing single-isomer phosphoramidate prodrugs, which can offer improved potency and a better therapeutic index compared to a mixture of diastereomers.
Liver-Targeted Prodrug Approaches
For liver diseases such as hepatitis C, targeting the delivery of antiviral agents to hepatocytes is a highly desirable strategy. researchgate.net This approach can increase the concentration of the active drug at the site of infection, thereby enhancing efficacy while minimizing exposure to other tissues and reducing the potential for off-target side effects. researchgate.net
Several strategies have been explored for the liver-targeted delivery of this compound and related nucleoside analogs. One approach involves the use of prodrugs that are specifically activated by liver-enriched enzymes, such as cytochrome P450 enzymes. nih.gov For instance, cyclic 1-aryl-1,3-propanyl prodrugs of the corresponding nucleoside monophosphate have been designed to undergo cytochrome P450 3A-mediated oxidative cleavage in hepatocytes, releasing the active monophosphate. nih.gov
Another strategy involves conjugating the prodrug to a ligand that is recognized by receptors highly expressed on the surface of hepatocytes. The asialoglycoprotein receptor (ASGPR) is an attractive target for this purpose, as it is abundantly expressed on hepatocytes and mediates the endocytosis of galactose-terminating glycoproteins. malariaworld.org By attaching a galactose or N-acetylgalactosamine (GalNAc) ligand to the prodrug, it is possible to achieve selective uptake into liver cells.
The development of liver-targeted prodrugs of 2'-C-methyladenosine has shown promise. nih.gov For example, the addition of a 2',3'-carbonate moiety to a 1-(4-pyridyl)-1,3-propanyl prodrug was found to significantly improve oral bioavailability. nih.gov These liver-targeting strategies hold the potential to optimize the therapeutic profile of this compound for the treatment of liver infections.
Advanced Methodologies in Research on 2 Deoxy 2 Fluoro 2 C Methyladenosine Analogs
In Vitro Enzyme Kinetic Studies with Recombinant Viral Polymerases
In vitro enzyme kinetic studies are fundamental to understanding how nucleoside analogs inhibit viral replication at a molecular level. These assays utilize purified, recombinant viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) from flaviviruses or hepatitis C virus (HCV), to quantify the inhibitory activity of the analog's active triphosphate form.
Researchers determine key kinetic parameters to characterize the inhibitor's potency and mechanism. The steady-state inhibition constant (Kᵢ) is a critical measure, representing the concentration of the inhibitor required to produce half-maximum inhibition. For instance, studies on β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a related cytidine (B196190) analog, revealed its triphosphate form (PSI-6130-TP) inhibits the wild-type HCV NS5B polymerase. nih.gov The Kᵢ value for PSI-6130-TP was determined to be 4.3 μM. nih.gov This was comparable to the Kᵢ values for the triphosphates of 2′-C-methyladenosine (1.5 μM) and 2′-C-methylcytidine (1.6 μM). nih.gov
These studies also investigate the efficiency of the initial phosphorylation step, often the rate-limiting step in the activation of nucleoside analogs. Enzymes like deoxycytidine kinase (dCK) are tested for their ability to convert the parent nucleoside into its monophosphate form. nih.gov The Michaelis-Menten constant (Kₘ) and catalytic rate (k꜀ₐₜ) are calculated to assess the efficiency of this conversion. PSI-6130 was found to be a substrate for dCK with a Kₘ of 81 μM and a k꜀ₐₜ of 0.007 s⁻¹. nih.gov Such data are vital for comparing the activation profiles of different analogs and predicting their intracellular conversion to the active triphosphate form.
Incorporation studies using purified polymerase further confirm the mechanism of action. These experiments demonstrate whether the analog acts as a chain terminator, preventing the elongation of the viral RNA strand once incorporated. nih.gov For example, the incorporation of PSI-6130 monophosphate into an RNA strand by NS5B polymerase resulted in immediate chain termination. nih.gov
| Compound Triphosphate | Target Polymerase | Kᵢ (μM) | Reference |
| PSI-6130-TP | HCV NS5B (wild-type) | 4.3 | nih.gov |
| 2'-C-methyladenosine-TP | HCV NS5B (wild-type) | 1.5 | nih.gov |
| 2'-C-methylcytidine-TP | HCV NS5B (wild-type) | 1.6 | nih.gov |
Cell-Based Replicon Assays for Antiviral Evaluation
Cell-based replicon assays are an indispensable tool for evaluating the antiviral activity of compounds in a cellular context. These systems utilize cultured cells, typically human liver-derived Huh-7 cells, that have been engineered to contain a self-replicating viral RNA (a replicon). nih.gov This allows for the study of viral replication without the production of infectious virus particles, providing a safe and effective screening method.
In these assays, the potency of an analog is quantified by its 50% effective concentration (EC₅₀), the concentration at which viral replication is reduced by half. For example, 7-deaza-7-fluoro-2′-C-methyladenosine (DFA), an analog of 2'-deoxy-2'-fluoro-2'-C-methyladenosine, demonstrated potent in vitro activity against the Yellow Fever Virus (YFV). nih.gov In Huh-7 cells, DFA exhibited an EC₅₀ value of 0.9–5.5 µM against the YFV-17D vaccine strain and 2.4 µM against a more virulent YFV-DakH1279 clinical isolate. nih.gov
Simultaneously, the cytotoxicity of the compound is assessed in the same or similar cell lines to determine the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀ yields the selectivity index (SI), a measure of the compound's therapeutic window. Analogs like DFA have shown low cellular cytotoxicity and no significant mitochondrial toxicity in various cell lines, indicating a favorable safety profile at the cellular level. nih.gov
| Compound | Virus Strain | Cell Line | EC₅₀ (μM) | Reference |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-17D) | Huh-7 | 0.9 - 5.5 | nih.gov |
| 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV-DakH1279) | Huh-7 | 2.4 | nih.gov |
| β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | Hepatitis C Virus (HCV) | Huh-7 Replicon | Potent Inhibitor | nih.gov |
Molecular Imaging Techniques for Polymerase-Inhibitor Complexes (e.g., Cryo-Electron Microscopy)
Molecular imaging techniques, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, provide high-resolution structural insights into how an inhibitor binds to its viral polymerase target. nih.govnih.gov These methods are crucial for understanding the precise interactions that lead to inhibition and for guiding the rational design of more potent and selective analogs.
While specific cryo-EM structures for this compound complexed with a viral polymerase are not widely published, the methodology has been successfully applied to similar inhibitor-enzyme complexes. nih.gov The process involves flash-freezing purified polymerase-inhibitor complexes and imaging them with an electron microscope. tamu.edu Computational reconstruction of thousands of particle images yields a three-dimensional density map of the complex, often at near-atomic resolution. nih.gov
These structures can reveal the exact conformation of the inhibitor within the polymerase active site. nih.gov For other nucleoside analogs, cryo-EM has shown how modifications to the sugar ring or base can create steric hindrance or alter electronic properties, thereby preventing the catalytic action of the polymerase. nih.gov
In the absence of direct imaging, molecular modeling and docking studies serve as a valuable predictive tool. For instance, modeling of 7-deaza-7-fluoro-2′-C-methyladenosine diphosphate (B83284) (DFA-DP) binding to the YFV RdRp active site predicted that the fluorine on the deaza-adenine base forms a halogen bond with a specific glutamic acid residue (E460) in the enzyme. nih.gov Such computational models, often based on homologous polymerase structures, help formulate hypotheses about key interactions that can be later tested experimentally. nih.gov
Preclinical Animal Models for In Vivo Efficacy Assessment (e.g., Murine Models for Flavivirus Infection)
To translate in vitro findings into potential clinical utility, preclinical animal models are essential for assessing in vivo efficacy. nih.govmdpi.com For flaviviruses, various murine (mouse) models are used, often involving immunocompromised strains that can sustain a robust viral infection. preprints.orgresearchgate.net
Type I interferon receptor-deficient mice (A129) and mice lacking both type I and II interferon receptors (AG129) are commonly used for studying flaviviruses like Yellow Fever Virus (YFV). nih.govglobe-network.org These models recapitulate key aspects of human disease, allowing for the evaluation of an antiviral compound's ability to reduce viral load and mitigate disease pathology. nih.gov
The in vivo efficacy of 7-deaza-7-fluoro-2′-C-methyladenosine (DFA) was assessed in both A129 and AG129 mice infected with YFV. nih.gov The studies demonstrated that treatment with DFA significantly reduced virus replication in the liver, a primary target organ for YFV. nih.gov Furthermore, DFA treatment ameliorated hallmarks of severe YFV-induced liver damage, including a reduction in serum alanine (B10760859) transaminase levels and improved indocyanine green clearance, a measure of liver function. nih.gov These findings provide crucial proof-of-concept that the potent in vitro activity of the analog translates to a protective effect in a living organism. nih.gov
Analytical Techniques for Metabolite Profiling (e.g., Liquid Chromatography/Mass Spectrometry)
Understanding the metabolic fate of a nucleoside analog within the cell is critical, as these compounds must be converted to their 5'-triphosphate form to be active. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique used for metabolite profiling and quantification. nih.govresearchgate.netnih.gov
This method involves extracting metabolites from cells or tissues that have been exposed to the drug. The extract is then injected into a liquid chromatography system, which separates the different metabolites based on their physicochemical properties, such as polarity. nih.gov The separated compounds then enter a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for precise identification and quantification. researchgate.net
Using LC-MS, researchers can track the conversion of the parent nucleoside analog (e.g., this compound) to its monophosphate, diphosphate, and active triphosphate forms. nih.gov This technique allows for the characterization of the phosphorylation pathway, identifying the enzymes involved and the efficiency of each step. nih.gov For example, studies on the related analog PSI-6130 confirmed its stepwise phosphorylation to the active triphosphate within cells. nih.gov This detailed metabolic information is essential for understanding the compound's mechanism of action and for correlating its intracellular concentration with its antiviral activity. nih.gov
Site-Directed Mutagenesis for Resistance Mechanism Elucidation
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. researchgate.net Site-directed mutagenesis is a key molecular biology technique used to investigate the mechanisms of resistance. researchgate.nettwistbioscience.com This method involves introducing specific, targeted mutations into the gene encoding the viral polymerase. researchgate.net
By creating mutant polymerases with single amino acid substitutions, researchers can identify the specific residues that are critical for inhibitor binding and action. The altered gene can be expressed to produce a recombinant mutant enzyme for in vitro kinetic studies or used to generate a mutant viral replicon for cell-based assays. nih.gov
A prominent example comes from studies of resistance to 2'-C-methylated nucleosides in HCV. nih.gov Passage of HCV replicons in the presence of 2'-C-methyladenosine led to the selection of a resistance mutation, S282T, in the NS5B polymerase. nih.gov Site-directed mutagenesis was then used to create this specific mutation to study its effects. Interestingly, while the S282T mutation conferred significant resistance to purine-based 2'-C-methyl nucleosides, it did not reduce the inhibitory activity of the 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog, PSI-6130. nih.gov This demonstrated that the 2'-fluoro modification could overcome resistance conferred by this specific mutation, a finding with significant implications for the design of next-generation inhibitors capable of treating resistant viral strains. nih.gov
Q & A
Q. What are the key synthetic pathways for 2'-deoxy-2'-fluoro-2'-C-methyladenosine?
The synthesis involves multi-step nucleoside modification strategies. A common approach includes:
- Phosphoramidate prodrug formation : Coupling the nucleoside with L-alanine esters using phosphorus oxychloride, as described in the synthesis of related 2'-C-methyl nucleosides .
- Fluorination and methylation : Introducing fluorine and methyl groups at the 2'-position via stereoselective reactions, ensuring retention of the β-D-ribo configuration critical for antiviral activity .
- Purification and validation : HPLC or column chromatography for purity, followed by NMR and mass spectrometry for structural confirmation .
Q. How is the compound’s structure confirmed post-synthesis?
Researchers employ:
- NMR spectroscopy : To verify sugar puckering (C3'-endo conformation) and fluorine substitution at the 2'-position .
- X-ray crystallography : For absolute stereochemical assignment, particularly to confirm the 2'-fluoro-2'-C-methyl configuration .
- Mass spectrometry (HRMS or ESI-MS) : To validate molecular weight and isotopic patterns .
Q. What in vitro assays are used to evaluate its antiviral efficacy?
- HCV replicon systems : Subgenomic replicons in Huh-7 cells measure EC₅₀ values, assessing inhibition of viral RNA replication .
- Cytotoxicity assays : Parallel testing in primary human hepatocytes or MT-4 cells determines selectivity indices (CC₅₀/EC₅₀) .
- Metabolic stability : Liver microsome assays evaluate resistance to enzymatic degradation, critical for pharmacokinetic profiling .
Advanced Research Questions
Q. How does this compound inhibit viral polymerases?
The compound acts as a non-obligate chain terminator :
- The 2'-C-methyl group induces steric hindrance, preventing proper positioning of incoming NTPs in the HCV NS5B polymerase active site .
- The 2'-fluoro group enhances binding affinity by stabilizing the sugar’s C3'-endo conformation, mimicking natural RNA substrates .
- Resistance profiling identifies mutations (e.g., S282T in NS5B) that reduce binding, guiding analog design .
Q. How do researchers address conflicting data on cytotoxicity across cell lines?
Methodological strategies include:
- Tissue-specific assays : Comparing toxicity in hepatocytes (target tissue) vs. hematopoietic cells (off-target) to assess therapeutic windows .
- Mechanistic studies : Evaluating mitochondrial toxicity via ATP depletion assays or ROS generation measurements .
- Prodrug optimization : Modifying phosphoramidate moieties to enhance liver-specific activation and reduce off-target effects .
Q. What strategies are employed to overcome antiviral resistance?
- Combination therapies : Pairing with NS5A inhibitors (e.g., daclatasvir) or protease inhibitors to suppress resistance emergence .
- Resistance selection experiments : Serial passage of HCV in increasing drug concentrations identifies compensatory mutations, informing second-generation designs .
- Structural analogs : Introducing 7-deaza or 7-ethynyl modifications (as in related compounds) to bypass steric clashes caused by resistance mutations .
Q. How is the compound’s in vivo efficacy validated?
- Humanized liver mouse models : Assess HCV RNA reduction in serum and liver tissue post-treatment .
- Pharmacodynamic markers : Measure intracellular triphosphate levels (active metabolite) via LC-MS/MS in liver biopsies .
- Toxicokinetic studies : Monitor plasma exposure (AUC) and liver-to-plasma ratios to optimize dosing regimens .
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal assays (e.g., replicon vs. infectious virus systems) and independent replication cohorts .
- Advanced SAR studies : Utilize molecular docking (e.g., with NS5B crystal structures, PDB ID: 1QUV) to predict modifications enhancing potency against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
